molecular formula C42H57N3Na6O43S3X2 B1148095 N-ACETYL-DE-O-SULFATED HEPARIN SODIUM SALT CAS No. 133686-69-8

N-ACETYL-DE-O-SULFATED HEPARIN SODIUM SALT

Cat. No. B1148095
M. Wt: 1526.03
InChI Key:
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Description

Synthesis Analysis

The synthesis of N-acetyl-de-O-sulfated heparin involves specific chemical modifications to the native heparin structure. These modifications are targeted at the N-acetyl groups and the O-sulfate groups within the heparin molecule. Although the detailed synthesis process is not directly provided in the literature, studies on the biosynthesis of heparin and its derivatives suggest that modifications such as N-deacetylation followed by N-sulfation of N-acetylglucosamine units are crucial steps in the production of heparin derivatives (Pettersson et al., 1991).

Molecular Structure Analysis

The molecular structure of N-acetyl-de-O-sulfated heparin is characterized by the presence of 1 → 4 linked sulfamidohexosamine and hexuronic acid residues, both of which contain O-sulfate groups. This structure is modified from that of native heparin, where specific enzymatic processes such as N-deacetylation and N-sulfation significantly alter the distribution and presence of N-acetyl and O-sulfate groups (Durant, Hendrickson, & Montgomery, 1962).

Chemical Reactions and Properties

The modified heparin exhibits unique chemical reactions due to its altered molecular structure. The presence of N-acetyl groups and the specific pattern of O-sulfation contribute to its distinct chemical properties. For instance, selective depolymerization and modifications of heparin can produce derivatives with specific sulfation patterns, affecting their interaction with proteins such as antithrombin III (Uchiyama & Nagasawa, 1991).

Physical Properties Analysis

The physical properties of N-acetyl-de-O-sulfated heparin, such as solubility, viscosity, and molecular weight, are influenced by its degree of sulfation and acetylation. These properties are crucial for its function and efficacy as a therapeutic agent. Ion mobility mass spectrometry (IMMS) techniques have been used to investigate the structural isomers of heparin derivatives, revealing how variations in sulfation and acetylation patterns can lead to different physical properties (Seo, Andaya, & Leary, 2012).

Chemical Properties Analysis

The chemical properties of N-acetyl-de-O-sulfated heparin, such as its reactivity and interactions with biological molecules, are significantly affected by its modified structure. The specific patterns of N-acetylation and O-sulfation play a vital role in determining its anticoagulant activity and interaction with antithrombin III. This interaction is critical for its function as an anticoagulant, where modifications in the heparin structure can enhance or reduce its binding affinity and, consequently, its biological activity (Zang et al., 2011).

Scientific Research Applications

Interaction with Viral Pathogens

Research has explored how sulfated polysaccharides, including derivatives of heparin, interact with viral pathogens. For instance, a study on porcine epidemic diarrhea virus (PEDV) found that the virus uses cell-surface heparan sulfate as an attachment factor. While this study focused on heparin and its analogs, including de-N-sulfated heparin, it provides insight into how modifications like N-acetylation and O-desulfation could influence viral interactions, although N-acetyl-de-O-sulfated heparin was not found to inhibit PEDV infection directly (Chang-chao Huan et al., 2015).

Analytical Characterization and Structural Analysis

The analytical characterization and separation of heparin derivatives, including N-acetyl-de-O-sulfated heparin sodium salt, have been the subject of extensive study. Ion mobility mass spectrometry (IMMS) has been utilized to investigate the structural isomers of heparin octasaccharides, highlighting the importance of sulfation patterns in determining biological function. This technique underscores the analytical challenges and the heterogeneity of carbohydrates like heparin and its derivatives (Youjin Seo et al., 2012).

Enzymatic Modification and Biosynthesis

The enzymatic modification and biosynthesis of heparin and its derivatives, including the role of N-deacetylase/N-sulfotransferase enzymes in heparin biosynthesis, have been thoroughly investigated. These studies shed light on the enzymatic pathways that modify heparin's structure, affecting its biological activities. The characterization of these enzymes provides a foundation for understanding the synthesis and modification of heparin derivatives, including N-acetyl-de-O-sulfated heparin sodium salt (M. Duncan et al., 2006).

properties

CAS RN

133686-69-8

Product Name

N-ACETYL-DE-O-SULFATED HEPARIN SODIUM SALT

Molecular Formula

C42H57N3Na6O43S3X2

Molecular Weight

1526.03

Origin of Product

United States

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